Cas no 551921-59-6 (5-amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile)

5-amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile 化学的及び物理的性質
名前と識別子
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- 5-amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile
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- MDL: MFCD02082527
5-amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Key Organics Ltd | 6P-005-10MG |
5-amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile |
551921-59-6 | >90% | 10mg |
£63.00 | 2023-09-08 | |
abcr | AB297636-500 mg |
5-Amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile; . |
551921-59-6 | 500mg |
€678.60 | 2023-04-26 | ||
Key Organics Ltd | 6P-005-1MG |
5-amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile |
551921-59-6 | >90% | 1mg |
£37.00 | 2023-09-08 | |
Key Organics Ltd | 6P-005-0.5G |
5-amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile |
551921-59-6 | >90% | 0.5g |
£385.00 | 2023-09-08 | |
A2B Chem LLC | AI73566-5mg |
5-amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile |
551921-59-6 | >90% | 5mg |
$214.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629389-5mg |
5-Amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile |
551921-59-6 | 98% | 5mg |
¥441.00 | 2024-05-09 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1629389-1mg |
5-Amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile |
551921-59-6 | 98% | 1mg |
¥357.00 | 2024-05-09 | |
abcr | AB297636-500mg |
5-Amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile; . |
551921-59-6 | 500mg |
€678.60 | 2025-02-15 | ||
Key Organics Ltd | 6P-005-5MG |
5-amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile |
551921-59-6 | >90% | 5mg |
£46.00 | 2023-09-08 | |
abcr | AB297636-1 g |
5-Amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile |
551921-59-6 | 1g |
€1,256.00 | 2023-01-23 |
5-amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile 関連文献
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Qiang Wang,Shiyou Guan,Bing Li Catal. Sci. Technol., 2017,7, 4064-4078
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Lucy Cooper,Tania Hidalgo,Martin Gorman,Tamara Lozano-Fernández,Rosana Simón-Vázquez,Camille Olivier,Nathalie Guillou,Christian Serre,Charlotte Martineau,Francis Taulelle,Daiane Damasceno-Borges,Guillaume Maurin,África González-Fernández,Patricia Horcajada,Thomas Devic Chem. Commun., 2015,51, 5848-5851
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8. 3D nanostructured WO3/BiVO4 heterojunction derived from Papilio paris for efficient water splitting†Chao Yin,Shenmin Zhu,Di Zhang RSC Adv., 2017,7, 27354-27360
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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10. A Bowknot-like RuO2 quantum dots@V2O5 cathode with largely improved electrochemical performance†Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
5-amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrileに関する追加情報
5-Amino-1-(2-Ethoxyphenyl)-1H-Imidazole-4-Carbonitrile (CAS No. 551921-59-6): An Overview of Its Structure, Properties, and Applications
5-Amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile (CAS No. 551921-59-6) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, exhibits a range of biological activities that make it a promising candidate for various therapeutic applications.
The molecular structure of 5-amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile consists of an imidazole ring substituted with an amino group at the 5-position and a 2-ethoxyphenyl group at the 1-position. The presence of the cyano group at the 4-position further contributes to its chemical reactivity and biological properties. The imidazole ring, a common motif in many biologically active compounds, plays a crucial role in the compound's interactions with biological targets.
Recent studies have highlighted the potential of 5-amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile as an inhibitor of specific enzymes and receptors. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that this compound exhibits potent inhibitory activity against certain kinases, which are key enzymes involved in cell signaling pathways. This property makes it a valuable lead compound for the development of targeted therapies for diseases such as cancer and inflammatory disorders.
In addition to its enzymatic inhibition properties, 5-amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile has been investigated for its potential as an antiviral agent. Studies have shown that it can effectively inhibit the replication of certain viruses, including those responsible for respiratory infections. This antiviral activity is attributed to its ability to interfere with viral protein synthesis and assembly processes.
The pharmacokinetic properties of 5-amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile have also been studied extensively. Research indicates that it has favorable absorption, distribution, metabolism, and excretion (ADME) profiles, which are essential for its potential use as a therapeutic agent. Its high bioavailability and low toxicity make it a promising candidate for further preclinical and clinical evaluation.
Synthetic methods for the preparation of 5-amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile have been well-documented in the literature. One common approach involves the condensation of 2-ethoxybenzaldehyde with guanidine hydrochloride, followed by subsequent reactions to introduce the amino and cyano groups. These synthetic routes are efficient and scalable, making them suitable for large-scale production in pharmaceutical settings.
The safety profile of 5-amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile has been evaluated through various toxicological studies. Results from these studies indicate that it is generally well-tolerated at therapeutic doses, with minimal adverse effects observed in animal models. However, as with any new drug candidate, further safety assessments are necessary to ensure its long-term safety in human use.
In conclusion, 5-amino-1-(2-ethoxyphenyl)-1H-imidazole-4-carbonitrile (CAS No. 551921-59-6) is a multifaceted compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique structural features and biological activities make it a valuable lead compound for the development of novel therapeutic agents. Ongoing research continues to explore its full range of applications and optimize its properties for clinical use.
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